(R)-3-Aminobutanenitrile hydrochloride chemical properties
(R)-3-Aminobutanenitrile hydrochloride chemical properties
An In-depth Technical Guide to (R)-3-Aminobutanenitrile Hydrochloride: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
(R)-3-Aminobutanenitrile hydrochloride is a chiral synthetic compound of significant interest in the pharmaceutical and chemical research sectors. Its unique molecular architecture, featuring a stereocenter, a primary amine, and a nitrile functional group, establishes it as a valuable chiral building block for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed methodologies for its synthesis and characterization, an exploration of its current and potential applications, and critical safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: The Significance of Chirality and Functionality
Chirality is a fundamental concept in drug design and development, as the stereoisomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles. (R)-3-Aminobutanenitrile hydrochloride, the hydrochloride salt of (R)-3-aminobutanenitrile, is a prime example of a chiral intermediate whose stereochemical integrity is crucial for its utility.[1] The presence of both a nucleophilic amine and a versatile nitrile group within the same small molecule opens up a wide array of potential chemical transformations.[1] While its enantiomer, the (S)-isomer, is noted for its role as a precursor to HIV protease inhibitors, the (R)-isomer offers a distinct stereochemical scaffold for the development of novel therapeutics and other specialized chemicals.[2][3] This guide aims to serve as a technical resource, consolidating the known properties and methodologies associated with this compound to facilitate its effective use in research and development.
Molecular and Physicochemical Properties
The identity and characteristics of (R)-3-Aminobutanenitrile hydrochloride are defined by its molecular structure and resulting physical properties.
Chemical Structure and Identifiers
Tabulated Physicochemical Data
The following table summarizes key computed and experimental physicochemical properties. It is important to note that while experimental data for parameters like melting point are not consistently reported in publicly available literature, computational predictions provide valuable estimates.
| Property | Value | Source |
| Molecular Weight | 120.58 g/mol | [1][4][5] |
| Exact Mass | 120.0454260 Da | [4] |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | [4][5] |
| LogP (calculated) | 0.66908 | [5] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4][5] |
| Rotatable Bonds | 1 | [4][5] |
| Storage Temperature | 4°C, sealed, away from moisture | [5] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (R)-3-Aminobutanenitrile hydrochloride is a significant challenge in asymmetric organic chemistry.[1] The primary objective is the precise installation of the stereocenter at the C3 position. Methodologies often rely on either resolving a racemic mixture or employing stereoselective reactions.
Synthetic Strategy Overview
A common conceptual pathway for synthesizing chiral aminonitriles involves the asymmetric modification of a prochiral precursor. This can be achieved through enzymatic resolution or asymmetric catalysis. The final step typically involves the formation of the hydrochloride salt to improve stability and handling.[2][3]
Caption: Conceptual workflow for the synthesis of (R)-3-Aminobutanenitrile HCl.
Exemplary Laboratory Protocol: Asymmetric Synthesis
While specific, validated protocols for the (R)-enantiomer are proprietary or embedded within broader synthetic schemes, a generalized procedure based on established principles of asymmetric synthesis is presented below. This protocol is illustrative and requires optimization for specific laboratory conditions.
Objective: To synthesize (R)-3-Aminobutanenitrile hydrochloride with high enantiomeric excess.
Materials:
-
Prochiral ketone precursor
-
Ammonia or an ammonia source
-
Reducing agent (e.g., NaBH₄)
-
Chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand)
-
Anhydrous solvent (e.g., Methanol, THF)
-
Hydrochloric acid (in a suitable solvent like ether or dioxane)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Imine Formation: In a flame-dried, inert-atmosphere reaction vessel, dissolve the prochiral ketone precursor in the anhydrous solvent. Add the ammonia source and stir at room temperature to form the corresponding imine. Monitor the reaction by TLC or GC-MS until completion.
-
Asymmetric Reduction: To the solution containing the imine, add the chiral catalyst (typically 0.1-1 mol%). The system is then placed under an atmosphere of hydrogen gas (if using catalytic hydrogenation) or treated with a chiral reducing agent. The reaction is stirred at a controlled temperature until the imine is fully reduced to the chiral amine. The choice of catalyst is critical for achieving high enantioselectivity for the (R)-isomer.
-
Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration (e.g., through a pad of silica gel or Celite). The solvent is removed under reduced pressure. The crude amine is then purified using flash column chromatography on silica gel.
-
Salt Formation: Dissolve the purified (R)-3-aminobutanenitrile free base in a suitable anhydrous solvent (e.g., diethyl ether). Slowly add a stoichiometric amount of hydrochloric acid solution while stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield the final product, (R)-3-Aminobutanenitrile hydrochloride.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the methyl, methine, and methylene protons. The carbon NMR would show characteristic peaks for the nitrile carbon, the chiral carbon bearing the amino group, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry (MS): This technique is used to verify the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the mass of the protonated free base (C₄H₈N₂).
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A sharp peak around 2240-2260 cm⁻¹ is characteristic of the C≡N (nitrile) stretch, while broad absorptions in the 2500-3000 cm⁻¹ range are typical for the ammonium (R-NH₃⁺) salt, and N-H bending vibrations appear around 1500-1600 cm⁻¹.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC. To determine the enantiomeric excess (e.e.), a chiral HPLC column is required. This separates the (R) and (S) enantiomers, allowing for their quantification.[2]
Caption: A typical analytical workflow for compound characterization.
Chemical Reactivity and Applications
(R)-3-Aminobutanenitrile hydrochloride is a versatile intermediate due to its dual functionality. The amine group can act as a nucleophile or a base, while the nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions.
Key Reactions
-
N-Alkylation/Acylation: The primary amine can be readily alkylated or acylated to introduce various substituents, forming the basis for building more complex molecular scaffolds.
-
Nitrile Reduction: The nitrile group can be reduced to a primary amine, yielding a diamine. Catalytic hydrogenation is a common method for this transformation.[1]
-
Nitrile Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, providing another avenue for derivatization.
Applications in Drug Discovery and Development
As a chiral building block, (R)-3-Aminobutanenitrile hydrochloride is primarily used in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][7] Its stereocenter is incorporated into the final drug molecule, where it can play a critical role in binding to biological targets such as enzymes or receptors. While its enantiomer is associated with HIV therapeutics, the (R)-isomer is valuable for constructing novel chiral ligands and drug candidates for a range of therapeutic areas.[3][8]
Safety, Handling, and Storage
Proper handling and storage are essential when working with (R)-3-Aminobutanenitrile hydrochloride. Although a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from its enantiomer and similar aminonitrile hydrochlorides provide crucial guidance.[9][10][11][12]
Hazard Identification
Based on analogous compounds, (R)-3-Aminobutanenitrile hydrochloride should be considered hazardous.[13]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[5][10]
-
The recommended storage temperature is 4°C.[5]
-
The compound may be hygroscopic; store away from moisture.[9]
Conclusion
(R)-3-Aminobutanenitrile hydrochloride is a specialized chemical intermediate with significant potential in asymmetric synthesis. Its value is derived from the specific (R)-configuration of its stereocenter and the presence of two versatile functional groups. Understanding its physicochemical properties, synthetic routes, and analytical characterization methods is key to leveraging this molecule for the development of novel pharmaceuticals and fine chemicals. Adherence to strict safety protocols is mandatory for its handling. This guide provides a foundational resource for scientists and researchers to support their work with this important chiral building block.
References
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PubChem. (n.d.). 3-Aminobutanenitrile hydrochloride. Retrieved from [Link]
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MSDS of (S)-3-Aminobutanenitrile hydrochloride. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). (R)-3-Aminobutanenitrile hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). (3S)-3-aminobutanenitrile hydrochloride. Retrieved from [Link]
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Jennychem. (n.d.). (R)-3-Aminobutanenitrile Hydrochloride. Retrieved from [Link]
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